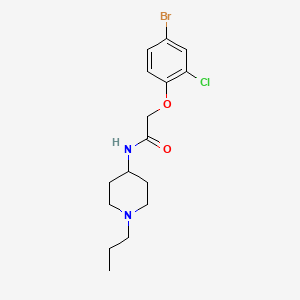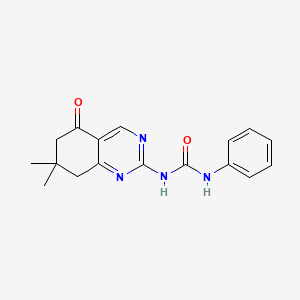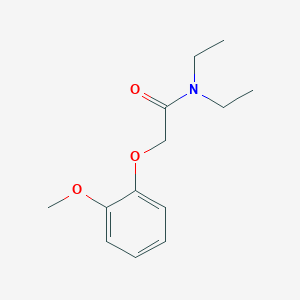
2-(4-bromo-2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide (BPPA) is a compound that belongs to the class of acylpiperidines. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to increase the activity of GABA receptors, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have anticonvulsant properties, reducing the severity and frequency of seizures. Additionally, this compound has been shown to reduce anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is its specificity for the GABAergic system. This allows researchers to study the effects of this compound on this system in isolation. However, this compound is not without its limitations. It has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the long-term effects of this compound on the GABAergic system. Additionally, this compound could be studied for its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion
This compound is a compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound acts on the GABAergic system, increasing the activity of GABA receptors, leading to a decrease in neuronal excitability. This compound has several advantages and limitations for lab experiments, including its specificity for the GABAergic system and limited solubility in water. There are several future directions for the study of this compound, including the development of more potent and selective analogs and investigation of its long-term effects.
Méthodes De Synthèse
2-(4-bromo-2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide can be synthesized through a series of chemical reactions starting from 4-bromo-2-chlorophenol and 1-propylpiperidine. The final product is obtained by reacting the intermediate with acetic anhydride. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been used in scientific research to investigate its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O2/c1-2-7-20-8-5-13(6-9-20)19-16(21)11-22-15-4-3-12(17)10-14(15)18/h3-4,10,13H,2,5-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADVUUMGTPDVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)
![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)

